molecular formula C15H13N3O2S2 B11345842 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11345842
M. Wt: 331.4 g/mol
InChI Key: JDMXUPRAFNJLFU-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with an ethoxy group and a thiadiazole ring, which is further substituted with a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine derivative.

    Final Coupling: The final product is obtained by coupling the thiadiazole-thiophene intermediate with the benzamide core under suitable conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

    Biological Studies: The compound’s ability to interact with enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.

    Material Science: Its unique structure can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of both the thiadiazole and thiophene rings, which provide a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-ethoxy-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C15H13N3O2S2/c1-2-20-11-7-4-3-6-10(11)14(19)17-15-16-13(18-22-15)12-8-5-9-21-12/h3-9H,2H2,1H3,(H,16,17,18,19)

InChI Key

JDMXUPRAFNJLFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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